molecular formula C16H17ClN4O2 B11196318 2-(2-chlorophenyl)-N-(2-morpholinopyrimidin-5-yl)acetamide

2-(2-chlorophenyl)-N-(2-morpholinopyrimidin-5-yl)acetamide

Cat. No.: B11196318
M. Wt: 332.78 g/mol
InChI Key: YDNDIDZKICMNLB-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chlorophenyl group, a morpholinyl group, and a pyrimidinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.

    Introduction of the Morpholinyl Group: The morpholinyl group is introduced via a nucleophilic substitution reaction, where morpholine reacts with a halogenated pyrimidine derivative.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where the amine group of the morpholinyl-pyrimidine intermediate reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-morpholin-4-ylethylamine
  • 2-(3-Chlorophenyl)-2-morpholin-4-ylethylamine
  • 2-(4-Chlorophenyl)-2-(2-methylmorpholin-4-yl)ethanamine

Uniqueness

2-(2-Chlorophenyl)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C16H17ClN4O2

Molecular Weight

332.78 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-(2-morpholin-4-ylpyrimidin-5-yl)acetamide

InChI

InChI=1S/C16H17ClN4O2/c17-14-4-2-1-3-12(14)9-15(22)20-13-10-18-16(19-11-13)21-5-7-23-8-6-21/h1-4,10-11H,5-9H2,(H,20,22)

InChI Key

YDNDIDZKICMNLB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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